9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol esteR)
Overview
Description
9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol esteR) is a useful research compound. Its molecular formula is C36H56B2O4Si and its molecular weight is 602.5 g/mol. The purity is usually 95%.
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Biological Activity
9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) is a compound with significant potential in various research applications, particularly in the field of organic chemistry and materials science. Its molecular formula is with a molecular weight of 602.5 g/mol. This compound is recognized for its unique structural properties, which contribute to its biological activity and utility in synthetic organic processes.
Property | Value |
---|---|
Molecular Formula | C36H56B2O4Si |
Molecular Weight | 602.5 g/mol |
CAS Number | 852138-91-1 |
Purity | ≥ 95% |
Biological Activity
The biological activity of 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) has been explored in various studies, focusing on its interactions at the molecular level and potential applications in medicinal chemistry.
- Chemoselective Reactions : The compound exhibits chemoselective oxidation properties when interacting with other organoboron compounds. This is particularly relevant in synthetic organic chemistry where selective transformations are crucial .
- Stability Under Various Conditions : Studies indicate that boronic esters like this compound are stable under basic aqueous-organic conditions, which is essential for maintaining activity during reactions .
Case Studies
- Kinetic Studies : Research has demonstrated that the rates of protodeboronation and hydrolysis can be significantly affected by the presence of the pinacol ester moiety. Kinetic simulations suggest that this compound can stabilize reactive intermediates, thus enhancing its utility in synthetic pathways .
- Oxidation Reactions : In a study focusing on the oxidation of aryl organoboron systems, it was found that 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) could facilitate selective oxidation reactions while minimizing undesired side reactions .
Research Findings
Research findings highlight several key aspects of the biological activity of this compound:
- Selectivity in Reactions : The compound has shown high selectivity (>99:1) in chemoselective oxidation processes when compared to other boronic acids and esters .
- Stability Analysis : The stability of boronic esters like this one under various pH levels has been characterized, revealing insights into their behavior during chemical transformations .
Potential Applications
The unique properties of 9,9-Dihexyl-9H-9-silafluorene-2,7-bis(boronic acid pinacol ester) position it as a valuable reagent in:
- Synthetic Organic Chemistry : Its ability to selectively oxidize and transform other compounds makes it a vital tool for chemists.
- Material Science : The structural characteristics may lend themselves to applications in developing novel materials with specific electronic or optical properties.
Properties
IUPAC Name |
2-[5,5-dihexyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b][1]benzosilol-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56B2O4Si/c1-11-13-15-17-23-43(24-18-16-14-12-2)31-25-27(37-39-33(3,4)34(5,6)40-37)19-21-29(31)30-22-20-28(26-32(30)43)38-41-35(7,8)36(9,10)42-38/h19-22,25-26H,11-18,23-24H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROKIACOFVFLQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C([Si]3(CCCCCC)CCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56B2O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131736 | |
Record name | 9,9-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-9-silafluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852138-91-1 | |
Record name | 9,9-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-9-silafluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852138-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,9-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-9-silafluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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